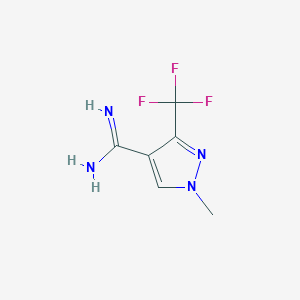

2-Cyclopropyl-2-fluoroethan-1-amine

Vue d'ensemble

Description

“2-Cyclopropyl-2-fluoroethan-1-amine” is a research chemical . It’s a type of amine, which are organic compounds that contain and are often based on one or more atoms of nitrogen .

Synthesis Analysis

The synthesis of cyclopropylamine, a similar compound, has been described in the literature. It involves a process for preparing cyclopropylamine from γ-butyrolactone . Another method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl .Molecular Structure Analysis

The molecular structure of amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can be analyzed using spectroscopic techniques. The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .Chemical Reactions Analysis

Amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can undergo a variety of chemical reactions. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Applications De Recherche Scientifique

Multicomponent Cyclopropane Synthesis

Functional-group-tolerant organoboron is used in base-metal-catalyzed cyclopropene carbometalation, enabling three-component cyclopropane synthesis. This method, exemplified by the modular assembly of 2-arylcyclopropylamines (ACPA), represents an enantioselective multicomponent cyclopropane synthesis, crucial in ACPA synthesis (Li et al., 2019).

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines are discovered as a new class of σ receptor ligands, showing different selectivity for receptor subtypes. Certain compounds show notable potency as ligands, indicating potential in neuropharmacology (Schinor et al., 2020).

Cyclopropyl Amines Synthesis

The reaction of enamines with Et3Al and CH2I2 forms cyclopropyl amines, demonstrating advantages over traditional cyclopropanation reagents for their preparation (Kadikova et al., 2015).

Pd-Catalyzed Activation of Cyclopropanes

Pd-catalyzed regioselective activation of gem-difluorinated cyclopropanes, yielding 2-fluoroallylic amines, demonstrates the utility in creating biologically active molecular skeletons (Xu et al., 2015).

Chan-Lam Cyclopropylation

A Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate facilitates the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, important in medicinal chemistry (Derosa et al., 2018).

Chemoenzymatic Route Synthesis

Chemo-enzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate in corticotropin-releasing factor-1 (CRF-1) receptor antagonist synthesis, demonstrates the potential of enzyme-catalyzed synthesis in pharmaceutical production (Parker et al., 2012).

Fluorinated Amino Acid Synthesis

A synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, through a series of reactions including cyclopropanation and Curtius rearrangement, highlights the versatility in creating fluorinated amino acids (Sloan & Kirk, 1997).

Mécanisme D'action

Target of Action

Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, suggesting potential targets within these organisms .

Mode of Action

It is proposed that similar compounds, like 1,2-cyclopropyl carbohydrates, inhibit their targets through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme .

Biochemical Pathways

Similar compounds have shown to affect various cellular processes, suggesting that multiple pathways could be involved .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have shown bioactivity in hela cancer cell lines and yeast, suggesting potential antiproliferative effects .

Propriétés

IUPAC Name |

2-cyclopropyl-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5(3-7)4-1-2-4/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWZPBFQOUQYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

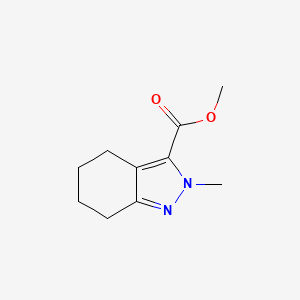

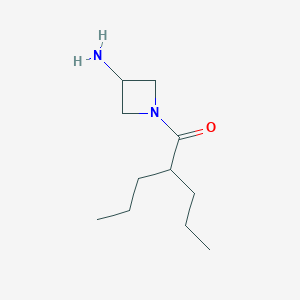

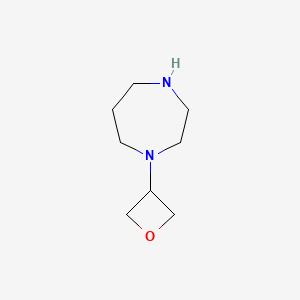

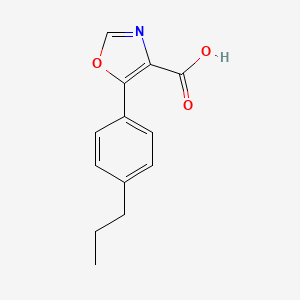

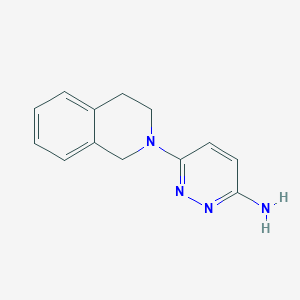

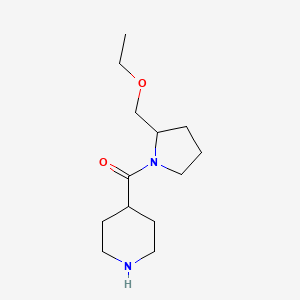

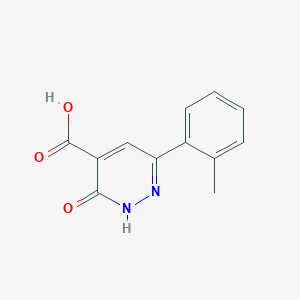

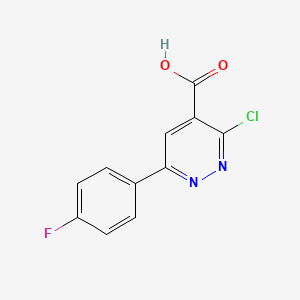

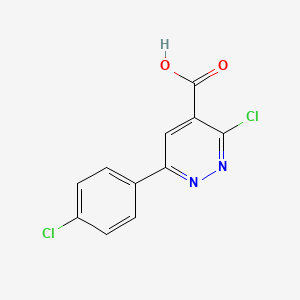

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.